molecular formula C10H13NO B1624971 1-(2-Amino-3,5-dimethylphenyl)ethanone CAS No. 69976-75-6

1-(2-Amino-3,5-dimethylphenyl)ethanone

Cat. No.: B1624971
CAS No.: 69976-75-6
M. Wt: 163.22 g/mol
InChI Key: NPBAJZVIRSZENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, along with an ethanone group

Properties

IUPAC Name

1-(2-amino-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-7(2)10(11)9(5-6)8(3)12/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBAJZVIRSZENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442003
Record name 1-(2-Amino-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69976-75-6
Record name 1-(2-Amino-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,5-dimethylphenyl)ethanone typically involves the reaction of 2,5-dimethylphenylacetonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-3,5-dimethylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3,5-dimethylphenyl)ethanone is unique due to the presence of both amino and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Biological Activity

1-(2-Amino-3,5-dimethylphenyl)ethanone is an organic compound with significant biological activity, particularly in pharmacological and biochemical contexts. Understanding its mechanisms of action and potential applications is crucial for leveraging its properties in therapeutic settings.

Chemical Structure and Properties

  • Molecular Formula : C11H15N1O
  • Molecular Weight : 177.25 g/mol
  • IUPAC Name : this compound

The compound features an ethanone structure attached to a dimethyl-substituted phenyl group, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can act as a modulator of neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of amino and methyl groups may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated significant inhibition of cell growth in HeLa cells (human cervical cancer) at concentrations as low as 10 µM. This suggests potential applications in cancer therapy.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems may confer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInhibits growth of HeLa cells at low concentrations
NeuroprotectionModulates neurotransmitter receptors

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antioxidant Studies : Compounds with similar structures have shown significant antioxidant activity in vitro, suggesting that this compound may possess similar properties.
  • Cytotoxicity Assays : A study demonstrated that analogs could inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer treatment strategies.
  • Neurochemical Studies : Research has indicated that related compounds can influence neurotransmitter levels, which could be beneficial in treating neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-3,5-dimethylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-3,5-dimethylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.